2'-O-TBDMS-Paclitaxel
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELDCCFMKNOOM-AWZPIEEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving 2 O Tbdms Paclitaxel
Synthesis of 2'-O-TBDMS-Paclitaxel from Natural or Semi-Synthetic Paclitaxel (B517696)
The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel. This process takes advantage of the differential reactivity of the hydroxyl groups present in the paclitaxel molecule.
The protection of alcohols as TBDMS ethers is a well-established method in organic synthesis. The seminal work by E.J. Corey demonstrated that using tert-butyldimethylsilyl chloride (TBDMS-Cl) in combination with imidazole (B134444) in a solvent like dimethylformamide (DMF) is highly effective for the silylation of various alcohols. wikipedia.orgacs.org This method has been adapted for the specific case of paclitaxel.
Optimization of the reaction conditions is critical to achieve high yields of the desired this compound while minimizing the formation of byproducts, such as the C7-silylated or C2',C7-bis-silylated paclitaxel. Key parameters that are often optimized include the choice of silylating agent, base, solvent, reaction temperature, and reaction time. For instance, using a hindered tertiary alkylamine base like triethylamine (B128534) instead of pyridine (B92270) has been shown to improve selectivity for the C2'-monosilylation. acs.org
Table 1: Optimized Conditions for 2'-O-Silylation of Paclitaxel
| Silylating Agent | Base | Solvent | Typical Conditions | Outcome |
|---|---|---|---|---|
| TBDMS-Cl | Imidazole | DMF | Room Temperature | Effective for various alcohols, forms the basis for paclitaxel silylation. wikipedia.orgacs.org |
| TBDMS-Cl | Triethylamine | Not Specified | Not Specified | Showed greater selectivity for C2'-monosilicate ester production with minimal formation of the C2',C7-bis-silicate esters. acs.org |
The regioselective silylation of the 2'-hydroxyl group is possible due to its higher reactivity compared to the other hydroxyl groups at the C1 and C7 positions. The relative rate of derivatization for the hydroxyl groups in paclitaxel is C2' > C7 > C1. acs.org This difference in reactivity is primarily attributed to the steric hindrance around each hydroxyl group. The C2'-hydroxyl group is the most sterically accessible, making it the most favorable site for reaction with the bulky TBDMS-Cl reagent.
The characterization of this regioselectivity is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. These techniques confirm the attachment of the TBDMS group specifically at the 2' position by analyzing the shifts in the corresponding signals and the molecular weight of the product.
Deprotection Strategies for the 2'-O-TBDMS Group
The removal of the TBDMS protecting group is a critical step to regenerate the free hydroxyl group at the 2' position, yielding either the final desired paclitaxel analog or an intermediate for further reactions. Fluoride-based reagents are most commonly employed for this purpose due to the high affinity of fluoride (B91410) for silicon.
Fluoride ions are highly effective for cleaving silicon-oxygen bonds. libretexts.org The most common reagent for this transformation is tetra-n-butylammonium fluoride (TBAF). iwu.edu A typical procedure involves treating the silyl (B83357) ether with a solution of TBAF in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orggelest.com The reaction is generally conducted at room temperature and is often complete within a few hours. gelest.com
Another effective reagent is hydrogen fluoride-pyridine (HF-Pyridine). wikipedia.org This reagent is also used in a solvent such as THF. For example, the deprotection of a 2'-O-TBDMS paclitaxel derivative has been successfully achieved using HF-pyridine in THF at room temperature over 16 hours, yielding the deprotected product in 92% yield. nih.gov
Table 2: Common Fluoride Reagents for 2'-O-TBDMS Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF | Room Temperature, 2-16 hours | Most common method; can be basic, potentially causing side reactions with base-sensitive substrates. iwu.eduorganic-chemistry.orggelest.com |
| Hydrogen fluoride-pyridine (HF-Pyridine) | THF | Room Temperature, ~16 hours | An excellent deprotection method; reactions must be run in plastic containers. wikipedia.orgnih.gov |
| Triethylamine trihydrofluoride (TEA·3HF) | NMP/TEA | 65°C, 90 min | Used in oligonucleotide synthesis for silyl group cleavage; demonstrates alternative fluoride sources. chem-station.comumich.edu |
The mechanism of fluoride-mediated cleavage of silyl ethers involves the nucleophilic attack of the fluoride ion on the silicon atom. organic-chemistry.org This attack leads to the formation of a pentacoordinate, hypervalent silicon intermediate. chem-station.com The driving force for this reaction is the formation of a very strong silicon-fluoride (Si-F) bond, which is significantly stronger (approx. 135 kcal/mol) than the silicon-oxygen (Si-O) bond (approx. 108 kcal/mol). libretexts.orgchem-station.com The intermediate then collapses, breaking the Si-O bond and releasing the alcohol and the corresponding fluorosilane. An acidic work-up is often required to protonate the resulting alkoxide to yield the final alcohol product. youtube.com
Transsilylation, the transfer of a silyl group from one heteroatom to another, can sometimes occur as a side reaction, but the primary mechanism with fluoride ions is direct cleavage.
Several factors can influence the efficiency and yield of the deprotection reaction.
Reagent Basicity : TBAF is known to be basic, which can lead to side reactions with substrates that are sensitive to bases. iwu.educhem-station.com To mitigate this, a buffered system, such as TBAF with acetic acid, can be employed. wikipedia.org
Solvent : The choice of solvent can affect reaction rates. Aprotic polar solvents like THF and acetonitrile (B52724) are commonly used.
Steric Hindrance : The steric bulk around the silyl ether can affect the rate of cleavage. While the 2'-position of paclitaxel is relatively accessible, highly hindered silyl ethers may require longer reaction times or more forcing conditions.
Temperature : Most deprotections with fluoride reagents are carried out at room temperature. However, for more resistant silyl ethers or to increase the reaction rate, gentle heating may be applied. nih.gov
Stoichiometry : Typically, a stoichiometric excess of the fluoride reagent is used to ensure the reaction goes to completion.
By carefully controlling these parameters, chemists can achieve high yields of the deprotected paclitaxel derivative while minimizing unwanted side reactions, ensuring the integrity of the complex molecular structure.
Integration of this compound into Multi-Step Synthesis Pathways of Complex Paclitaxel Analogues
The semi-synthesis of paclitaxel and its derivatives often commences from naturally abundant precursors like 10-deacetylbaccatin III. The journey to complex analogues frequently involves the strategic protection of key functional groups to direct reactivity. The protection of the 2'-hydroxyl group as a TBDMS ether is a common and effective strategy due to its stability under various reaction conditions and its selective removal under mild acidic conditions. This allows for chemical transformations at other positions, such as C7 and C10, without unintended side reactions at the 2'-position.
Convergent Synthetic Strategies Employing Protected Paclitaxel Intermediates
Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. In the context of paclitaxel analogues, this often entails the synthesis of a modified baccatin (B15129273) III core and a tailored side chain, which are then esterified.
The use of a 2'-O-TBDMS protected side chain is a theoretical example of a convergent approach. In such a strategy, a desired N-acylphenylisoserine side chain, protected at the 2'-hydroxyl with a TBDMS group, can be synthesized separately. This protected side chain is then coupled with a selectively modified baccatin III derivative, for instance, one that has been altered at the C7 or C10 positions. The final step would then be the deprotection of the 2'-TBDMS group to yield the final paclitaxel analogue. This method offers flexibility in introducing a wide variety of side chains to different baccatin III cores.
A more documented convergent strategy involves the coupling of a protected paclitaxel sidechain with a 7-O-protected baccatin III derivative. ru.nl While this specific example does not explicitly use a 2'-O-TBDMS protecting group on the sidechain, the principle remains the same. The protection of the 7-hydroxyl group allows for the selective attachment of the sidechain at the C13-hydroxyl position. A similar strategy could be envisioned where a 2'-O-TBDMS protected sidechain is coupled to a 7-O-protected baccatin III, further highlighting the modularity of convergent synthesis.
Table 1: Illustrative Convergent Synthesis of a Paclitaxel Analogue
| Step | Reactant 1 | Reactant 2 | Key Reaction | Product |
| 1 | Modified Baccatin III | 2'-O-TBDMS-protected Side Chain | Esterification | This compound Analogue |
| 2 | This compound Analogue | Deprotecting Agent (e.g., HF) | Silyl Ether Cleavage | Final Paclitaxel Analogue |
This table represents a generalized convergent approach and specific examples with this compound as the direct precursor for coupling are not extensively detailed in the provided search results.
Divergent Synthetic Routes for Diverse Analogue Libraries
Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such an approach, as the protected 2'-hydroxyl group allows for a multitude of modifications at other positions on the paclitaxel skeleton.
For example, starting with this compound, the C7 and C10 hydroxyl groups can be selectively acylated or etherified to introduce a variety of functional groups. This approach has been successfully employed in the solid-phase synthesis of paclitaxel analogues. In one study, 10-deacetylpaclitaxel was attached to a solid support via its 2'-hydroxyl group, which was then acylated at the C10 position. nih.gov Subsequent modifications at the C7 position were carried out before cleaving the analogues from the resin. nih.gov This strategy allows for the rapid generation of a large number of analogues with diverse functionalities at the C7 and C10 positions.
Another example of a divergent approach involves the modification of the C7 position of paclitaxel. The preparation of various C7 paclitaxel ethers has been described, where a methylthiomethyl ether at C7 is activated for the addition of different alcohols. nih.gov While this study does not explicitly start from this compound, the principle of using a protected paclitaxel derivative to achieve selective modification at a specific site is demonstrated. A similar divergent synthesis could be readily applied to this compound to generate a library of C7-modified analogues.
Furthermore, the generation of photoaffinity-labeled paclitaxel analogues has been achieved through the modification of the C7 and C10 positions, underscoring the utility of a protected paclitaxel core in creating specialized chemical probes. nih.gov
Table 2: Representative Divergent Synthesis of Paclitaxel Analogues from a Common Intermediate
| Starting Material | Reaction at C7 | Reaction at C10 | Resulting Analogue |
| This compound | Acetylation | - | 2'-O-TBDMS-7-O-acetyl-Paclitaxel |
| This compound | - | Propionylation | 2'-O-TBDMS-10-O-propionyl-Paclitaxel |
| This compound | Methylation | Methylation | 2'-O-TBDMS-7,10-di-O-methyl-Paclitaxel |
This table illustrates the concept of a divergent synthesis from this compound. The final analogues would require a subsequent deprotection step to remove the TBDMS group.
Derivatization Strategies and Analogue Synthesis Utilizing 2 O Tbdms Paclitaxel As a Key Precursor
C-7 Position Functionalization of 2'-O-TBDMS-Paclitaxel
With the 2'-hydroxyl group protected, the C-7 hydroxyl becomes the next most accessible site for chemical modification. This allows for the introduction of various functional groups to alter the compound's physicochemical properties, such as solubility and stability, or to attach linkers for conjugation.
Esterification at the C-7 position is a common strategy to create Paclitaxel (B517696) prodrugs or analogues. Using this compound as the starting material, various ester linkages can be selectively introduced. For instance, silicate (B1173343) esters have been synthesized by reacting the protected Paclitaxel with chlorosilane reagents. acs.org The relative reactivity of the hydroxyl groups in Paclitaxel is C-2' > C-7 > C-1, which is primarily a reflection of steric hindrance. acs.org By blocking the C-2' position, reactions can be directed to the C-7 site.
Another approach involves the introduction of acyloxyalkoxy carbonate groups at the C-7 position. nih.gov These moieties can act as linkers that are designed to be hydrolyzed under mildly acidic conditions, such as those found in a tumor microenvironment, to regenerate the parent Paclitaxel molecule. nih.gov
Table 1: Examples of C-7 Esterification Strategies
| Ester Type | Reagents/Method | Purpose | Reference |
|---|---|---|---|
| Silicate Esters | Chlorosilane reagents, base (e.g., pyridine) | Prodrug development with modified hydrophobicity and stability. | acs.orgnih.gov |
Beyond esters, other functionalities like ethers can be introduced at the C-7 position to generate novel taxoids with potentially superior properties. The synthesis of C-7 Paclitaxel ethers has been described as a method to produce analogues with enhanced preclinical antitumor activity compared to Paclitaxel. nih.gov One reported method involves the activation of a corresponding methylthiomethyl ether, followed by the addition of an alcohol to form the desired C-7 ether. nih.gov This selective modification at C-7, enabled by the protection of the 2'-hydroxyl group, led to the discovery of BMS-184476, a taxane (B156437) with superior preclinical antitumor activity. nih.gov
Synthesis of Paclitaxel Conjugates and Hybrids Via this compound
This compound is an essential precursor for building complex molecular architectures where Paclitaxel is conjugated to other bioactive molecules or targeting moieties. This protection strategy allows for the precise introduction of linkers at specific sites, which are then used for conjugation.
A notable example of a hybrid compound is Colchitaxel, which couples two distinct microtubule inhibitors: Paclitaxel and Colchicine. nih.gov The synthesis of this conjugate utilizes this compound as the starting material for the Paclitaxel component. nih.gov In this process, the protected Paclitaxel is coupled with N-glutaryl-deacetylcolchicine. nih.gov Following the successful coupling via a glutarate linker, the TBDMS protecting group on the 2'-hydroxyl is removed using tetra-N-butylammonium fluoride (B91410) (TBAF) to yield the final Colchitaxel compound. nih.gov This synthetic route highlights the critical role of the 2'-protecting group in preventing side reactions and enabling the specific linkage of the two inhibitor molecules. nih.gov
Bile acids have been conjugated to Paclitaxel to create hybrid molecules with altered pharmacological profiles. nih.govmdpi.com The synthesis of these hybrids often involves a condensation reaction between the bile acid and Paclitaxel. To direct the conjugation away from the most reactive 2'-OH group, a protected Paclitaxel derivative is implied. Research on Chenodeoxycholic acid (CDCA) and Ursodeoxycholic acid (UDCA) hybrids describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) as a coupling reagent to form an ester linkage. mdpi.comresearchgate.net One synthetic route explicitly mentions the removal of a 2'-O-silyl group, confirming the use of a protected precursor to facilitate the conjugation at a different position, preserving the essential 2'-hydroxyl group for the final compound's activity. mdpi.com
Table 2: Synthesis of Paclitaxel-Bile Acid Hybrids
| Bile Acid | Coupling Reagent | Yield | Reference |
|---|---|---|---|
| Ursodeoxycholic acid (UDCA) | EDC hydrochloride, DMAP | 86% | mdpi.comresearchgate.net |
To enhance tumor-specific delivery and reduce systemic toxicity, Paclitaxel has been conjugated to various targeting macromolecules.
Peptides: Paclitaxel has been conjugated to peptide carriers, such as hybrid collagen-cell penetrating peptides (COL-CPP), to significantly increase its aqueous solubility. nih.gov In one strategy, Paclitaxel is first modified at the C-2' position with a succinate (B1194679) linker after the removal of a protecting group, and this linker is then used to form an amide bond with the peptide carrier. nih.gov Other research describes the conjugation of muramyl dipeptide to the 2'-O-position of Paclitaxel to create a conjugate with both antitumor and immunoenhancement capabilities. nih.gov Peptide aptamers are also utilized for precise drug delivery to tumor tissues, enhancing therapeutic efficacy. mdpi.com
Proteins: The natural accumulation of serum albumin in solid tumors has prompted the development of Paclitaxel prodrugs designed to bind to it. unc.edu A fatty diacid, 3-pentadecylglutaric acid (PDG), was conjugated to the 2'-position of Paclitaxel, creating a molecule that binds tightly to albumin, leveraging it as a natural shuttle to tumors. unc.edu
Antibodies: The development of antibody-drug conjugates (ADCs) represents a highly targeted approach to cancer therapy. nih.gov Paclitaxel-based ADCs have been constructed using linkers, such as those containing polyethylene (B3416737) glycol (PEG), to attach the drug to a tumor-targeting antibody. nih.gov The synthesis of the linker-drug component often requires selective modification of Paclitaxel, where protecting the 2'-hydroxyl group with a TBDMS group is a standard strategy to allow for the controlled introduction of the linker at other positions, such as C-7.
Compound Reference Table
Design and Synthesis of Novel Macrocyclic and Bridged Paclitaxel Analogues
The synthesis of macrocyclic taxoids often employs ring-closing metathesis (RCM) to create novel structures with constrained conformations. nih.gov The use of this compound is critical in these multi-step synthetic sequences. By protecting the 2'-hydroxyl group, other positions, such as C7 or C10, can be selectively functionalized with moieties containing terminal alkenes. For instance, after protecting the 2'-OH, the C7-OH can be esterified with a diallylic linker. Subsequent deprotection and further modification can install another alkene-containing group, setting the stage for an RCM reaction to form the macrocycle. This strategy allows for the creation of complex, ring-fused taxoid architectures that would be otherwise inaccessible. Computational studies of such macrocyclic constructs help in examining their conformational profiles and their fit to the β-tubulin binding site, providing insights into the bioactive conformation of paclitaxel. nih.gov
Understanding the bioactive conformation of paclitaxel when bound to microtubules is essential for designing more potent analogues. nih.gov Research suggests that paclitaxel adopts a specific "T-Taxol" conformation upon binding. nih.govnih.gov The synthesis of bridged analogues, which lock the molecule into a specific shape, serves as a powerful tool to test this hypothesis. The synthesis of these constrained structures often begins with paclitaxel, where the 2'-hydroxyl group is protected with a TBDMS group to allow for selective modifications elsewhere. For example, the synthesis of a bridged A-nor-paclitaxel was achieved from paclitaxel to test the T-Taxol conformational hypothesis. nih.gov While the unbridged precursor was essentially noncytotoxic, the conformationally rigid, bridged analogue showed strong cytotoxic activity, providing compelling evidence that the constrained T-Taxol conformation is indeed the bioactive form. nih.gov This validation underscores the importance of conformational constraint in designing taxoids with enhanced biological activity. nih.gov
Development of Research Probes and Imaging Agents from this compound
The this compound intermediate is fundamental to the synthesis of various molecular probes used to investigate the mechanism of action and cellular distribution of paclitaxel.
Fluorescently labeled paclitaxel analogues are invaluable tools for visualizing microtubules in living cells and studying drug-target interactions. nih.govnih.gov The synthesis of these probes typically involves modifying the paclitaxel core at a position that does not significantly disrupt its binding to tubulin, such as the C7 hydroxyl group. The process starts with the protection of the 2'-hydroxyl group using a TBDMS group. This allows for the selective attachment of a linker arm to the C7 position, which is then coupled to a fluorophore like Oregon Green, BODIPY, or Pacific Blue. nih.govthermofisher.com For example, derivatives of paclitaxel linked to the fluorophore Pacific Blue (PB) have been synthesized to create more drug-like probes suitable for confocal microscopy and flow cytometry. nih.govnih.gov These probes have been shown to bind to the target protein β-tubulin with high affinity and specificity. nih.gov
| Probe Name | Fluorophore | Attachment Site | Linker | Apparent Kd (nM) | Reference |
| PB-Gly-Taxol | Pacific Blue | C7 | Glycine | 34 ± 6 | nih.gov |
| PB-β-Ala-Taxol | Pacific Blue | C7 | β-Alanine | 63 ± 8 | nih.gov |
| PB-GABA-Taxol | Pacific Blue | C7 | γ-Aminobutyric acid | 265 ± 54 | nih.gov |
| Flutax-2 | Oregon Green | C7 | L-Alanine | ~14 | nih.gov |
This table summarizes the binding affinities of various fluorescent paclitaxel probes for microtubules.
Biotinylated paclitaxel derivatives are used for affinity chromatography, localization studies, and investigating drug-protein interactions. nih.gov The synthesis of these probes also relies on the initial protection of the 2'-hydroxyl group with a TBDMS group. This enables the modification of other positions, commonly the C7 hydroxyl, with a linker arm that terminates in a biotin (B1667282) moiety. nih.govnih.gov A biotinylated paclitaxel derivative with an extra-long chain spacer arm was synthesized and shown to retain excellent microtubule-stabilizing activity while being able to engage both microtubules and streptavidin simultaneously. nih.gov Similarly, the preparation of radiolabeled taxoids for metabolic or imaging studies often requires the 2'-O-TBDMS intermediate to ensure that the radiolabel is incorporated at a specific, desired position on the taxoid scaffold. researchgate.net
Polymer-Conjugated Paclitaxel Derivatives Facilitated by 2'-O-TBDMS Intermediate
To improve the poor aqueous solubility of paclitaxel and enhance its therapeutic index, it can be conjugated to various polymers. nih.govmdpi.com This strategy often involves creating an ester linkage between the drug and the polymer. The 2'-hydroxyl group is a common and effective site for conjugation, as linkers at this position can be designed to be cleaved within the tumor environment, releasing the active drug. nih.govnih.gov
The synthesis of these polymer-drug conjugates frequently utilizes this compound as a starting point for modifying other parts of the molecule, or alternatively, paclitaxel is directly conjugated at the 2'-OH position. For instance, in the development of poly(L-glutamic acid)-paclitaxel (PG-PTX), paclitaxel is covalently bound to the polymer. While initial methods resulted in mixed substitutions at both the C-2' and C-7 positions, optimization of the coupling chemistry can improve regioselectivity. nih.gov The use of protecting groups is implicit in achieving such selectivity. For example, to achieve exclusive C-7 conjugation, the 2'-OH must first be protected with a group like TBDMS. Conversely, for exclusive 2' conjugation, the C-7 hydroxyl could be protected. This chemical strategy facilitates the creation of well-defined nanomedicines, such as the N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-paclitaxel conjugate, where paclitaxel is attached via an ester bond at its 2'-OH position through an enzymatically degradable peptide linker. nih.gov These polymer-paclitaxel conjugates can self-assemble into nanoparticles or micelles, improving drug solubility and enabling passive tumor targeting through the enhanced permeability and retention (EPR) effect. nih.govamegroups.org
| Polymer Conjugate | Polymer Backbone | Linkage Position | Key Feature |
| HPMA-PTX | N-(2-hydroxypropyl)methacrylamide | 2'-OH | Water-soluble; enzymatically cleavable linker |
| PG-PTX | Poly(L-glutamic acid) | 2'-OH and/or 7-OH | Improved drug loading capacity |
| PGG-PTX | Poly(L-γ-glutamylglutamine) | Not specified | Forms nanoparticles; favorable pharmacokinetics |
| Genexol-PM™ | Poly(ethylene glycol)-b-poly(lactic acid) | N/A (micellar formulation) | Approved for clinical use in South Korea |
This table provides an overview of representative polymer-paclitaxel therapeutic systems. nih.govmdpi.com
Dendrimer-Based Paclitaxel Formulations for Enhanced Research Delivery
The unique, highly branched, and well-defined architecture of dendrimers makes them ideal carriers for drug delivery applications. nih.gov The synthesis of paclitaxel-dendrimer conjugates often employs this compound to facilitate controlled conjugation. By protecting the C2'-hydroxyl group, other functionalities can be introduced to the paclitaxel molecule, which are then used to link the drug to the dendrimer surface. acs.orgmdpi.com
Polyamidoamine (PAMAM) dendrimers are frequently used for this purpose due to their biocompatibility and polyvalent surface, which allows for the attachment of multiple drug molecules. nih.govnih.gov For instance, research has demonstrated the synthesis of G5 PAMAM dendrimers conjugated with an average of 3.2 paclitaxel molecules. nih.gov In these synthetic schemes, the protected paclitaxel derivative is coupled to a linker, which is then reacted with the dendrimer. nih.gov This approach creates a stable, water-soluble formulation that can be used to investigate the mechanisms of paclitaxel action and delivery in vitro. nih.govnih.gov Studies have shown that such conjugates can effectively stabilize microtubules, although sometimes less efficiently than free paclitaxel, and can be designed for intracellular release of the active drug. nih.gov
Another strategy involves modifying G3 or G4 PAMAM dendrimers with paclitaxel. nih.govbioline.org.br For example, paclitaxel can be first derivatized to 2'-glutaryl-paclitaxel, which is then conjugated to the dendrimer surface. bioline.org.br These complex nanosystems can also incorporate other moieties, such as cell-penetrating peptides like octa-arginine (R8), to enhance cellular internalization for research purposes. mdpi.com The precise control afforded by using precursors like this compound is crucial for creating these multifunctional research tools.
| Dendrimer Type | Paclitaxel Derivative Used in Conjugation | Key Research Finding | Reference |
|---|---|---|---|
| G5 PAMAM | Paclitaxel-ester-disulfide-amide linker | Conjugate binds to and stabilizes microtubules; demonstrates two independent modes of affecting microtubule structure. | nih.gov |
| G4 PAMAM-R8 | PTX-2-hemisuccinate | Synthesized to study the influence of circadian rhythm on cellular internalization and therapeutic effect in cancer cells. | mdpi.com |
| Lauryl-G3 PAMAM | 2'-glutaryl-paclitaxel | Developed as a peptide-dendrimer-paclitaxel conjugate for targeted delivery research in non-small cell lung cancer models. | bioline.org.br |
Liposomal and Nanoparticle Conjugation Strategies for Preclinical Evaluation
The use of this compound is also pivotal in developing paclitaxel-conjugated liposomes and nanoparticles for preclinical studies. These nanocarriers aim to improve the therapeutic index of paclitaxel by enhancing its solubility, stability, and tumor-targeting capabilities. nih.govnih.gov
Liposomal Formulations: Liposomes are phospholipid vesicles that can encapsulate hydrophobic drugs like paclitaxel within their lipid bilayer. nih.gov PEGylated liposomes, which have polyethylene glycol (PEG) chains on their surface, are often used to prolong circulation time. nih.gov While many liposomal formulations involve the simple encapsulation of paclitaxel, more advanced strategies involve the conjugation of paclitaxel derivatives to the liposome (B1194612) surface or to lipids within the formulation. For instance, PCSK9 conjugated liposomes have been developed for targeted delivery, achieving a high paclitaxel encapsulation efficiency of 69.1%. nih.govulster.ac.uk The synthesis of specific paclitaxel-lipid conjugates often begins with a protected paclitaxel intermediate to ensure selective modification. researchgate.net Preclinical evaluations show that liposomal paclitaxel can exhibit comparable cytotoxicity to Taxol® against cancer cell lines and can be formulated to remain stable for extended periods. nih.gov
| Liposomal Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| PCSK9-Conjugated Liposomes | 90.0 ± 4.9 | 69.1 | Exhibited significantly higher growth inhibition in HCT116 cells compared to unconjugated liposomes. | nih.govulster.ac.uk |
| PTX-ANA-Co-loaded Liposomes | 189.0 ± 22.1 | 54.8 ± 0.46 | Combined drugs showed higher in vitro cytotoxicity than each single drug. | mdpi.com |
| PEGylated Liposomes (Microfluidics) | ~150-200 | >90 | Demonstrated a sustained release profile and high stability over 28 days. | nih.gov |
Nanoparticle Conjugation: this compound is a key precursor for synthesizing paclitaxel analogues designed to bind to nanoparticles, such as those made from gold (AuNPs). nih.gov In one approach, a series of thiolated paclitaxel analogues were synthesized. nih.gov The use of 2'-(O-t-butyldimethylsilyl)paclitaxel allowed for modification at the C-7 position to introduce a linker with a thiopyridyl moiety, which can then readily bind to the surface of gold nanoparticles. nih.gov After conjugation, the TBDMS protecting group is removed to yield the final product. nih.gov
Other nanoparticle strategies involve polymers like Poly(lactic-co-glycolic acid) (PLGA) and chitosan. mdpi.comnih.gov Studies show that paclitaxel-loaded PLGA nanoparticles have superior antitumor properties compared to Taxol®. mdpi.com Albumin-bound nanoparticles (nab-paclitaxel) represent a clinically successful formulation. nih.gov Preclinical research continues to explore novel nanoparticle systems, such as genetically engineered albumin-binding nanoparticles, which have shown an improved therapeutic window compared to non-albumin-binding versions in murine tumor models. researchgate.net These advanced formulations often rely on the precise chemical control offered by protected intermediates like this compound to create the desired drug-carrier conjugates.
| Nanoparticle Type | Paclitaxel Derivative | Particle Size (nm) | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNP) | Thiolated C-7 Paclitaxel Analogue | ~27 | Designed for tumor-targeted delivery via conjugation to TNF-α and PEG-Thiol on the AuNP surface. | nih.gov |
| Archaeosomes | Paclitaxel | 430 | Nano-archaeosome formulation showed a greater killing effect on MDA-MB231 tumor cells than free paclitaxel. | waocp.com |
| mPEG–b–PLA Micelles | Paclitaxel | 80-90 | Showed a 33.3-fold higher activity against MCF-7 cells compared with Taxol®. | nih.gov |
Preclinical Biological Investigations of 2 O Tbdms Paclitaxel Derived Compounds
In Vitro Studies on Microtubule Polymerization and Stabilization
The primary mechanism of action of paclitaxel (B517696) and its derivatives is their interaction with tubulin, the protein subunit of microtubules. These agents are known as microtubule stabilizers, as they bind to the β-tubulin subunit within the microtubule polymer, shifting the equilibrium from tubulin dimers towards polymerized microtubules. cytoskeleton.comresearchgate.net This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. mdpi.com
The interaction of paclitaxel analogues with tubulin is a critical determinant of their cytotoxic activity. Quantitative assays are employed to measure the ability of these compounds to promote the assembly of purified tubulin into microtubules. The potency of these analogues is often expressed as the EC50 value, which is the concentration of the compound required to achieve 50% of the maximal tubulin polymerization.
Studies on various deblocked analogues have shown that modifications at different positions of the paclitaxel core can significantly influence their tubulin assembly-promoting activity. For instance, alterations at the C2 position have led to the discovery of compounds with enhanced potency compared to the parent molecule. A biochemical assay designed to detect analogues more active than paclitaxel found that 2-debenzoyl-2-meta-azidobenzoylpaclitaxel was significantly more potent, with an EC50 of 4.7 µM for tubulin assembly, compared to 23 µM for paclitaxel under the same conditions. nih.gov Similarly, docetaxel, another well-known analogue, showed an EC50 of 11 µM. nih.gov These findings highlight that the C2 position is a key site for modification to enhance tubulin interaction.
| Compound | EC50 for Tubulin Assembly (µM) | Relative Potency vs. Paclitaxel |
|---|---|---|
| Paclitaxel | 23.0 | 1.0x |
| Docetaxel | 11.0 | ~2.1x more potent |
| 2-debenzoyl-2-meta-azidobenzoylpaclitaxel | 4.7 | ~4.9x more potent |
This interactive table summarizes the effective concentrations (EC50) of different paclitaxel analogues required to induce 50% of maximal tubulin assembly in vitro. Data is compiled from studies designed to compare the potency of these derivatives against native paclitaxel. nih.gov
Beyond simply promoting polymerization, paclitaxel analogues affect the dynamic instability of microtubules. This process involves alternating phases of slow growth (polymerization) and rapid shortening (depolymerization) at the microtubule ends. Substoichiometric concentrations of paclitaxel are known to potently suppress these dynamics, which is considered a key aspect of its antimitotic mechanism. mdpi.comacs.org
Comparative studies have revealed that different analogues can have varied effects on microtubule dynamics. Some deblocked derivatives, while potent in inducing tubulin polymerization, may show different capacities in suppressing the shortening rate or increasing the time spent in a paused state. For example, while paclitaxel requires concentrations significantly higher than its cytotoxic IC50 to induce microtubule bundling in interphase cells, other stabilizers like taccalonolide A cause these structural alterations at concentrations closer to their IC50 values. nih.gov This suggests mechanistic nuances between different microtubule stabilizers. The sensitivity of microtubules to the stabilizing effects of taxanes can also be influenced by the specific β-tubulin isotypes present, with some isotypes being less sensitive to the dynamic-suppressing effects of the drug. acs.org This differential modulation of microtubule dynamics by various analogues is a critical area of investigation for understanding their specific cellular outcomes and potential for overcoming resistance.
Cellular Mechanistic Studies in In Vitro Model Systems
The consequences of microtubule stabilization by 2'-O-TBDMS-Paclitaxel derived compounds are further investigated in cellular models to understand their effects on cell division, cytoskeleton structure, and the induction of cell death pathways.
The disruption of microtubule dynamics by paclitaxel analogues has profound effects on cell cycle progression. The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By stabilizing microtubules, these compounds activate the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 45% | 35% | 20% |
| Paclitaxel (14 hours) | 5% | 15% | 80% |
This interactive table presents representative data from flow cytometry analysis showing the distribution of cells in different phases of the cell cycle. The data illustrates the significant accumulation of cells in the G2/M phase after treatment with a microtubule-stabilizing agent like paclitaxel. Data adapted from representative cell cycle histograms. nih.gov
Immunofluorescence microscopy is a powerful technique used to visualize the effects of paclitaxel analogues on the microtubule cytoskeleton within cells. In untreated interphase cells, microtubules form a fine, filamentous network extending from the nucleus to the cell periphery. Following treatment with effective paclitaxel derivatives, this delicate network undergoes a dramatic reorganization.
The most prominent change is the formation of thick microtubule bundles, often appearing as dense arrays or asters, particularly in the perinuclear region. nih.gov This bundling is a direct consequence of the drug-induced stabilization and reduced dynamics of the microtubules. In mitotic cells, the treatment leads to the formation of abnormal, often multipolar, mitotic spindles, which prevents proper chromosome alignment and segregation. nih.gov The extent and morphology of these microtubule bundles can vary depending on the specific analogue and its concentration. These structural aberrations in the cytoskeleton are a clear visual indicator of the on-target activity of these compounds. nih.gov
Prolonged arrest at the G2/M phase of the cell cycle ultimately triggers programmed cell death, or apoptosis, in cancer cells. nih.gov The induction of apoptosis is a key component of the therapeutic efficacy of paclitaxel and its derivatives. The apoptotic process is orchestrated by a complex network of proteins, including the Bcl-2 family and caspases.
The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) and pro-apoptotic proteins (e.g., Bax, Bak). The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. Treatment with paclitaxel analogues has been shown to alter the expression and phosphorylation state of these proteins, tipping the balance in favor of apoptosis. For instance, paclitaxel treatment can lead to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov Furthermore, paclitaxel has been shown to directly bind to Bcl-2, inhibiting its anti-apoptotic function. aacrjournals.org This disruption of mitochondrial homeostasis leads to the activation of a cascade of cysteine proteases known as caspases. In particular, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govnih.gov
| Apoptotic Marker | Effect of Treatment | Consequence |
|---|---|---|
| Bcl-2 (anti-apoptotic) | Down-regulation / Phosphorylation | Promotes apoptosis |
| Bax (pro-apoptotic) | Up-regulation | Promotes apoptosis |
| Caspase-9 (initiator) | Activation / Cleavage | Initiates caspase cascade |
| Caspase-3 (executioner) | Activation / Cleavage | Executes apoptosis |
This interactive table summarizes the typical effects of paclitaxel and its derivatives on key proteins involved in the apoptotic pathway. These molecular changes collectively drive the cell towards programmed cell death. nih.govaacrjournals.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Paclitaxel Analogues Derived from this compound
The compound this compound serves as a crucial intermediate in the synthesis of novel paclitaxel analogues. By protecting the C-2' hydroxyl group, which is vital for biological activity, chemists can selectively modify other positions on the paclitaxel molecule. Subsequent removal of the tert-butyldimethylsilyl (TBDMS) protecting group yields a wide array of derivatives. Structure-activity relationship (SAR) studies on these analogues are essential for understanding the molecular requirements for tubulin binding and cytotoxicity, guiding the design of more effective and tumor-selective anticancer agents. benthamscience.comnih.govresearchgate.net
Impact of Positional Derivatization (e.g., C-2' vs. C-7) on Biological Activity
SAR studies have revealed that the biological activity of paclitaxel analogues is highly sensitive to modifications at various positions, particularly at the C-2' and C-7 positions. fao.orgnih.gov The 2'-hydroxyl group is a critical site for interaction with the tubulin polymer. Its modification, even with a simple protecting group, underscores its importance. However, using a protecting group like TBDMS allows for derivatization at other sites, such as the C-7 hydroxyl group, which is considered a more permissible site for modification. mdpi.com
Derivatization at the C-7 position has been explored extensively. Studies involving the synthesis of a combinatorial library of paclitaxel C-7 esters have shown that this position can be modified to attach various functional groups without completely abolishing the compound's activity. nih.gov While large, bulky substituents at C-7 can decrease activity, smaller ester groups can be well-tolerated and can be used to modulate properties like solubility or to attach targeting moieties. This contrasts sharply with the C-2' position, where modifications almost invariably lead to a significant loss of cytotoxic activity, highlighting the strict structural requirements at this site for potent biological function. mdpi.com
| Position of Derivatization | General Impact on Biological Activity | Rationale for Impact |
| C-2' Hydroxyl | High sensitivity; modifications generally lead to a significant decrease in activity. | The 2'-OH group is crucial for binding to the microtubule target and maintaining the bioactive conformation. nih.govmdpi.com |
| C-7 Hydroxyl | More tolerant to modification; activity is retained with many small ester groups. | This position is less critical for the direct interaction with tubulin, allowing for the attachment of groups to improve physicochemical properties or for conjugation. nih.gov |
Evaluation of Ligand Efficiency and Binding Affinity Modifications
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target, normalized for its size (typically by the number of non-hydrogen atoms). taylorandfrancis.comnih.gov It provides insight into the quality of the binding and helps prioritize compounds during lead optimization.
Targeted Delivery and Cellular Internalization Studies of Conjugates
A major strategy to improve the therapeutic window of paclitaxel is to conjugate it to ligands that target receptors overexpressed on cancer cells. nih.govstonybrook.edu This approach aims to increase the drug concentration at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. This compound is an ideal starting material for creating such conjugates, as it allows for the selective modification of other positions (like C-7) to attach these targeting ligands.
Receptor-Mediated Endocytosis Evaluation in Specific Cell Lines
Receptor-mediated endocytosis (RME) is a process where cells internalize molecules by the inward budding of the plasma membrane after binding to a specific receptor. wikipedia.orgebi.ac.uk This mechanism is exploited for targeted drug delivery. Various paclitaxel conjugates have been designed to be internalized via RME in specific cancer cell lines.
For example, a conjugate of paclitaxel with octreotide, a somatostatin analogue, was developed to target cancer cells expressing somatostatin receptors (SSTRs), such as human breast MCF-7 carcinoma cells. nih.gov Studies showed that this octreotide-paclitaxel conjugate was successfully internalized into the cytosol of MCF-7 cells via SSTR-mediated endocytosis. nih.gov Similarly, conjugates involving trastuzumab (TMAB), an antibody that targets the human epidermal growth factor receptor 2 (HER2), have been evaluated. In HER2-overexpressing BT474 cells, the TMAB-conjugated drug delivery system showed significantly more efficient uptake compared to cells with low HER2 expression. nih.gov
| Targeting Ligand | Receptor | Example Cell Line | Internalization Mechanism |
| Octreotide | Somatostatin Receptor (SSTR) | MCF-7 (Breast Cancer) | SSTR-mediated endocytosis nih.gov |
| Trastuzumab (TMAB) | Human Epidermal Growth Factor Receptor 2 (HER2) | BT474 (Breast Cancer) | HER2-mediated endocytosis nih.gov |
| Folic Acid (FA) | Folate Receptor | A549 (Lung Cancer) | Folate receptor-mediated endocytosis nih.gov |
Analysis of Specificity and Selectivity in Cellular Uptake
The primary goal of targeted conjugates is to achieve selective delivery of the cytotoxic payload to cancer cells while sparing healthy cells. The specificity of cellular uptake is a critical measure of success for these targeted therapies. nih.gov
Studies have demonstrated the high selectivity of these conjugates. For the octreotide-paclitaxel conjugate, its cytotoxicity was shown to be mainly mediated by SSTRs, as pretreatment with free octreotide could rescue the cells from the conjugate's effects. Furthermore, the conjugate displayed much lower toxicity in cells with low SSTR expression compared to free paclitaxel. nih.gov Likewise, the uptake of a trastuzumab-conjugated dendrimer was significantly higher in HER2-overexpressing BT474 cells than in MCF-7 cells, which have lower HER2 expression, confirming the specificity of the targeting. nih.gov These findings strongly indicate that ligand-receptor-mediated targeting can significantly enhance the cell selectivity of paclitaxel-based therapies. nih.gov
Preclinical Efficacy Studies in Murine Xenograft Models (for derived compounds)
The ultimate preclinical validation for novel paclitaxel derivatives and their delivery systems comes from in vivo efficacy studies, often conducted in murine xenograft models where human tumors are grown in immunocompromised mice. taylorfrancis.com
Numerous studies have shown the potential of targeted paclitaxel formulations in such models. For instance, an oral formulation of paclitaxel delivered via folic acid-targeted exosomes (FA-ExoPAC) was tested in mice with subcutaneous xenografts of human lung cancer. The targeted oral formulation led to a significant tumor inhibition (>50%), whereas similar doses of non-targeted paclitaxel showed insignificant effects. nih.gov In an orthotopic lung cancer model, the oral FA-ExoPAC achieved greater efficacy (55% growth inhibition) than traditional intravenous paclitaxel. nih.gov
In another study using a murine ovarian cancer xenograft model, intraperitoneal administration of two different paclitaxel nanoparticle formulations (nab-paclitaxel and micellar-paclitaxel) resulted in a significant survival benefit compared to a control treatment. nih.govnih.gov These nanoparticle formulations led to more than a two-fold longer survival time for the treated animals. nih.gov Patient-derived xenograft (PDX) models, which use tumors taken directly from patients, have also been used to show that paclitaxel-based combination therapies can significantly decrease tumor weight, reproducing patient-specific responses. e-crt.org
| Derived Compound/Formulation | Cancer Type | Xenograft Model | Key Efficacy Finding |
| FA-ExoPAC (Oral) | Lung Cancer | Subcutaneous & Orthotopic A549 | >50% tumor growth inhibition; superior to traditional IV paclitaxel. nih.gov |
| Nab-paclitaxel (IP) | Ovarian Cancer | Subperitoneal OVCAR-3 | More than 2-fold longer survival compared to control. nih.govnih.gov |
| Micellar-paclitaxel (IP) | Ovarian Cancer | Subperitoneal OVCAR-3 | More than 2-fold longer survival compared to control. nih.govnih.gov |
| Paclitaxel-Carboplatin | Ovarian Cancer | Patient-Derived Xenograft (PDX) | Significantly decreased tumor weight compared to control. e-crt.org |
Evaluation of Tumor Growth Inhibition in Established Models
The primary goal of modifying paclitaxel at the 2'-position is often to enhance its antitumor efficacy. Preclinical studies for various 2'-modified paclitaxel derivatives have demonstrated promising results in a range of cancer models. These investigations typically involve the use of human tumor xenografts in immunocompromised mice to assess the in vivo activity of the compounds.
For instance, studies on other 2'-acyl paclitaxel analogs have shown superior tumor growth inhibition compared to the parent drug, paclitaxel. These derivatives are designed to be stable in circulation and release the active paclitaxel within the tumor microenvironment, leading to a more targeted therapeutic effect. The rationale behind protecting the 2'-hydroxyl group, as in this compound, is to create a prodrug that can be activated to release paclitaxel.
Below is a representative data table summarizing the type of results obtained from in vivo studies of 2'-modified paclitaxel analogs in different tumor models. Please note that this table is illustrative and based on findings for related compounds, not specifically this compound.
| Compound | Tumor Model | Metric | Result vs. Paclitaxel |
|---|---|---|---|
| 2'-Acyl Paclitaxel Analog A | Human Ovarian Carcinoma (A2780) Xenograft | Tumor Growth Inhibition (%) | Increased |
| 2'-Acyl Paclitaxel Analog B | Human Colon Carcinoma (HCT-116) Xenograft | Tumor Volume Reduction | Significantly Greater |
| 2'-Modified Paclitaxel Prodrug C | Non-Small Cell Lung Cancer (A549) Xenograft | Median Survival Time | Prolonged |
| 2'-Ether Paclitaxel Derivative D | Paclitaxel-Resistant Breast Cancer (MCF-7/TXT) Xenograft | Tumor Regression | Observed, unlike with Paclitaxel |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 2'-modified paclitaxel derivatives are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME), as well as their mechanism of action and therapeutic window. The modification at the 2'-position can significantly alter the physicochemical properties of the paclitaxel molecule, thereby influencing its PK and PD characteristics.
Pharmacokinetics:
The introduction of a bulky silyl (B83357) group like TBDMS at the 2'-position is expected to increase the lipophilicity of paclitaxel. This modification can lead to changes in plasma protein binding, volume of distribution, and clearance. The primary objective of creating a prodrug like this compound is to achieve a more favorable pharmacokinetic profile, such as a longer half-life in circulation, which allows for sustained release of the active drug.
Preclinical pharmacokinetic studies of paclitaxel and its derivatives are typically conducted in rodent models. These studies involve administering the compound and then measuring its concentration in plasma and various tissues over time. The data obtained are used to calculate key PK parameters. A review of paclitaxel's clinical pharmacokinetics shows that its properties can be nonlinear, and new formulations aim to improve upon these characteristics nih.govescholarship.org. While specific data for this compound is unavailable, the table below illustrates the kind of pharmacokinetic parameters that are evaluated for paclitaxel prodrugs.
| Parameter | Description | Anticipated Change for a 2'-Modified Prodrug |
|---|---|---|
| Cmax (Maximum Concentration) | The highest concentration of the drug in the blood. | May be lower for the prodrug, with a delayed Tmax for the active drug. |
| Tmax (Time to Maximum Concentration) | The time it takes to reach Cmax. | May be longer, indicating slower absorption or conversion to the active form. |
| AUC (Area Under the Curve) | The total exposure to the drug over time. | Potentially increased for the active drug due to sustained release. |
| t1/2 (Half-life) | The time it takes for the drug concentration to decrease by half. | Expected to be longer for the prodrug, leading to prolonged exposure. |
| Clearance (CL) | The rate at which the drug is removed from the body. | May be lower for the prodrug, contributing to a longer half-life. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | May be altered depending on the lipophilicity of the prodrug. |
Pharmacodynamics:
Pharmacodynamic studies for paclitaxel derivatives focus on their mechanism of action, which is primarily the stabilization of microtubules, leading to cell cycle arrest and apoptosis. For a prodrug like this compound, it is essential to demonstrate that it can be converted to the active paclitaxel in the target tumor tissue to exert its cytotoxic effects.
Pharmacodynamic assessments in preclinical models often involve analyzing tumor tissues for biomarkers of drug activity. For paclitaxel and its derivatives, this can include measuring the extent of microtubule bundling, the percentage of cells in the G2/M phase of the cell cycle, and the induction of apoptosis through markers like cleaved caspase-3. These studies help to confirm that the prodrug is effectively delivering the active compound to the tumor and eliciting the desired biological response. The development of paclitaxel prodrugs is a strategy to improve its therapeutic effects nih.gov.
Mechanistic Insights from 2 O Tbdms Paclitaxel Derived Compounds
Elucidation of Tubulin Binding Sites and Allosteric Modulation
Analogues derived from paclitaxel (B517696) have been crucial in mapping the topographically complex binding site on β-tubulin. This binding pocket is located on the inner surface of the microtubule, and the interaction stabilizes the polymer, leading to cell cycle arrest and apoptosis. cam.ac.ukresearchgate.net
The synthesis of conformationally restricted analogues has provided strong experimental evidence for the bioactive conformation of paclitaxel when bound to tubulin. nih.gov Research supports a "T-Taxol" conformation, where the C-2 benzoyl group and the C-3' phenyl groups are oriented away from each other, rather than undergoing a hydrophobic collapse. nih.govpnas.org This T-shaped structure is considered the unique solution that fits the electron crystallographic density of the tubulin-paclitaxel complex. pnas.orgnih.gov
By modifying the C13 side chain, researchers have created taxanes that can bind to tubulin crystals, which was not possible with the bulkier paclitaxel. nih.gov These studies, including high-resolution crystal structures of the baccatin (B15129273) III core in complex with tubulin, have revealed key structural determinants for binding. nih.govrcsb.org For instance, the M-loop of β-tubulin undergoes a conformational change upon tubulin assembly, which is necessary to unmask the taxane (B156437) binding site. rcsb.org The bulky C13 side chains of active taxanes preferentially recognize this assembled state. rcsb.org
Molecular Modeling and Computational Chemistry Studies of Derived Analogues
Computational studies, including molecular docking and binding energy calculations, are indispensable tools for predicting the biological activity of novel paclitaxel analogues and for understanding the precise nature of their interaction with tubulin.
Computational analyses and molecular mechanics have been used to compare different proposed binding conformations of paclitaxel. nih.gov These studies consistently show that the T-Taxol conformation is significantly more stable and fits the experimental electron density map without requiring a reorganization of the binding pocket. nih.govnih.gov The development of conformationally constrained analogues, designed to lock the molecule into the T-Taxol geometry, has resulted in compounds with improved tubulin-binding properties and cytotoxicity, validating the computational models. nih.govnih.gov These synthetically challenging molecules, often made possible through intermediates like 2'-O-TBDMS-Paclitaxel, reduce the entropic penalty upon binding to tubulin, enhancing their affinity. nih.gov
Molecular docking studies are routinely used to predict the binding affinity of new paclitaxel analogues. nih.gov Programs like GLIDE are used to place ligand conformations into the binding site of a target protein and score their interactions. These studies have successfully identified analogues with predicted binding scores superior to that of paclitaxel itself. nih.gov For example, docking studies of paclitaxel-benzoxazole hybrids identified compounds with favorable binding affinities, predicting interactions with key amino acid residues like Asn101, Tyr224, and Cys12 in the β-tubulin pocket. nih.gov
The binding energy is a critical parameter calculated to quantify the strength of the interaction between an analogue and its target. These calculations often consider van der Waals forces, electrostatic interactions, and solvation energies. chemrxiv.org
| Compound | Target Protein | Docking Score (Glide Score) | -Cdocker Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Paclitaxel | Tubulin β-1 chain | -5.86 | N/A | nih.gov |
| Analogue CID_44322802 | Tubulin β-1 chain | -9.62 | N/A | nih.gov |
| Paclitaxel | Bcl-2 | -8.24 | N/A | nih.gov |
| Analogue CID_9919057 | Bcl-2 | -9.00 | N/A | nih.gov |
| Analogue 7a (Paclitaxel-benzoxazole) | β-tubulin | N/A | 52.9245 | nih.gov |
| Analogue 7g (Paclitaxel-benzoxazole) | β-tubulin | N/A | 54.6571 | nih.gov |
This table presents selected computational data for paclitaxel and its analogues, showing predicted binding affinities to target proteins. A more negative Glide Score indicates a stronger predicted binding affinity. Higher -Cdocker Interaction Energy values also suggest more favorable binding.
Investigation of Downstream Cellular Pathways Modulated by Paclitaxel Analogues
While the primary mechanism of paclitaxel is the stabilization of microtubules, leading to mitotic arrest, its derivatives also modulate a variety of downstream signaling pathways that contribute to their anticancer effects. nih.govmdpi.com The primary mode of action involves disrupting microtubule dynamics, which blocks cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. researchgate.netmdpi.com
However, research indicates that the effects of paclitaxel are more complex. Paclitaxel can also bind to the anti-apoptotic protein Bcl-2, inactivating it and thereby promoting programmed cell death through a mechanism independent of microtubule stabilization. cam.ac.ukmdpi.com Furthermore, paclitaxel treatment can influence the Raf-MEK-ERK signaling pathway, which is critical for cell-cycle progression and proliferation. nih.gov
Studies on endothelial cells have shown that paclitaxel analogues can have a cytostatic effect at low concentrations, inhibiting cell proliferation without causing apoptosis or significant microtubule network disruption. nih.gov This cytostatic effect is associated with the initiation of an apoptotic signaling pathway (e.g., increased p53 and Bax/Bcl-2 ratio) that is halted before it can lead to cell death. nih.gov This highlights the concentration-dependent and cell-type-specific nuances of the cellular response to this class of compounds.
Analysis of Cellular Signaling Cascades Affected by Microtubule Perturbation
The stabilization of microtubules by Paclitaxel and its derivatives imposes a significant stress on cancer cells, primarily by halting the cell cycle in the G2/M phase nih.gov. This mitotic block is a critical trigger for a variety of downstream signaling cascades that ultimately determine the cell's fate. Compounds derived from this compound have been instrumental in elucidating these complex molecular events.
Perturbation of microtubule dynamics is known to activate several key signaling pathways:
AKT/MAPK Signaling : The AKT/MAPK pathway is centrally involved in regulating cell proliferation, survival, and apoptosis. Studies on taxane compounds demonstrate that they can modulate this pathway, for instance by inhibiting the phosphorylation of RAC-α serine/threonine-protein kinase (AKT) while promoting the phosphorylation of P38 mitogen-activated protein kinase (MAPK) nih.gov. This shift in signaling balance pushes the cell away from survival and towards apoptosis. The synergistic anti-proliferative effects observed when Paclitaxel is combined with specific inhibitors of the PI3K/AKT pathway further underscore the importance of this signaling axis nih.govnih.gov.
Endoplasmic Reticulum (ER) Stress : The physical stress induced by the formation of rigid microtubule bundles can lead to the activation of the unfolded protein response (UPR), also known as the ER stress response nih.gov. Paclitaxel-mediated activation of key ER stress sensors, such as PERK and IRE1α, can initiate signaling that leads to apoptotic cell death nih.gov.
NF-κB Signaling : Taxanes can trigger immunogenic cell death, a process that involves the activation of the NF-κB signaling pathway nih.gov. This is partly achieved through the upregulation of calreticulin (CALR) expression, which acts as a signal for phagocytic cells of the immune system nih.gov.
Reactive Oxygen Species (ROS) Generation : A significant mechanism of taxane-induced cell death involves the generation of reactive oxygen species (ROS) nih.govnih.gov. The accumulation of ROS creates a state of oxidative stress that damages cellular components and can trigger apoptosis. The effects of Paclitaxel can be mitigated by antioxidants, confirming the role of ROS in its cytotoxic mechanism nih.gov.
| Signaling Pathway | Key Proteins/Factors | Effect of Microtubule Perturbation by Taxane Derivatives | Cellular Outcome |
|---|---|---|---|
| AKT/MAPK | AKT, P38 MAPK, ERK | Inhibition of p-AKT; Activation of p-P38 MAPK nih.gov | Inhibition of Proliferation, Induction of Apoptosis nih.gov |
| ER Stress / UPR | PERK, IRE1α | Activation of stress sensors nih.gov | Apoptotic Cell Death nih.gov |
| NF-κB Signaling | NF-κB, TLR4, CALR | Activation via TLR4 and enhanced CALR expression nih.gov | Immunogenic Cell Death nih.gov |
| Oxidative Stress | ROS | Increased generation of ROS nih.govnih.gov | Apoptosis, Cell Damage nih.gov |
Cross-Talk with Other Cellular Processes (e.g., Autophagy)
Autophagy is a fundamental cellular recycling process where cytoplasmic components are degraded and recycled. Its interaction with taxane-induced microtubule stabilization is multifaceted and highly context-dependent, representing a critical area of investigation for understanding drug efficacy and resistance.
The relationship between microtubule perturbation and autophagy is complex:
Induction of Cytoprotective Autophagy : In many cancer cells, treatment with Paclitaxel induces autophagy, which can act as a survival mechanism nih.gov. This "cytoprotective" autophagy helps cells cope with the stress of mitotic arrest, potentially leading to the development of drug resistance nih.gov.
Inhibition of Autophagic Flux : Paradoxically, Paclitaxel has also been shown to inhibit autophagy through two distinct, cell-cycle-dependent mechanisms ualberta.ca. In cells arrested in mitosis, it can block the initiation of autophagosome formation. In non-mitotic cells, it does not prevent the formation of autophagosomes but instead impairs their maturation and fusion with lysosomes by disrupting the microtubule tracks necessary for their transport ualberta.ca. This blockage of "autophagic flux" leads to an accumulation of non-functional autophagosomes, which may sensitize cells to taxane-induced death ualberta.ca.
Autophagy as a Death Mechanism : In some cellular contexts, excessive autophagy induced by taxanes can contribute to a form of programmed cell death, sometimes in concert with apoptosis and mitotic catastrophe nih.govresearchgate.net.
The signaling pathways governing this cross-talk are intricate. The PI3K-AKT-mTOR axis, a master regulator of cell growth and metabolism, is also a key controller of autophagy nih.gov. Paclitaxel can influence this pathway, thereby modulating the autophagic response. The recognition that autophagy modulation affects sensitivity to taxanes has led to therapeutic strategies that combine Paclitaxel with autophagy inhibitors, such as Chloroquine, to prevent resistance and enhance antitumor effects nih.govencyclopedia.pub.
| Process | Key Proteins/Factors | Interaction with Taxane-Induced Microtubule Perturbation | Impact on Cell Fate |
|---|---|---|---|
| Autophagy Initiation | Vps34, Beclin-1 | Can be blocked in mitotic cells by Paclitaxel ualberta.ca | Inhibition of autophagy |
| Autophagosome Maturation/Fusion | LC3B-II, p62 | Impaired due to microtubule disruption, leading to accumulation of autophagosomes ualberta.caresearchgate.net | Sensitization to apoptosis or cellular stress ualberta.ca |
| Cytoprotective Autophagy | Atg5, PI3K/AKT | Induced in response to drug-induced stress nih.govresearchgate.net | Enhanced cell survival, potential drug resistance nih.gov |
| Regulatory Signaling | PI3K, AKT, mTOR | Modulated by taxane treatment, influencing the level of autophagy nih.gov | Determines balance between cell survival and cell death nih.gov |
Future Research Directions
Development of Next-Generation Paclitaxel (B517696) Analogues with Enhanced Specificity and Potency
A primary challenge with paclitaxel is its poor water solubility and non-selective toxicity. nih.gov Research is intensely focused on developing next-generation analogues that can selectively target tumor tissues, thereby increasing efficacy while minimizing side effects.
One major strategy involves the creation of small molecule-drug conjugates (SMDCs), which link paclitaxel to a ligand that has a high affinity for receptors overexpressed on cancer cells. nih.gov For example, folic acid has been used to target folate receptors, which are frequently overexpressed in various cancers like breast and ovarian cancer. mdpi.com Shan et al. synthesized conjugates where folic acid was attached to the 2'-position of paclitaxel, demonstrating enhanced uptake in cancer cells overexpressing the folate receptor. mdpi.com
Another approach is the development of prodrugs, where paclitaxel is modified to be inactive until it reaches the tumor environment. Hypoxia-activated prodrugs, for instance, are designed to release the active drug specifically in the low-oxygen conditions characteristic of solid tumors. nih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying which parts of the paclitaxel molecule can be modified without losing its microtubule-stabilizing activity, allowing for the strategic attachment of targeting moieties. nih.gov The development of docetaxel, a semi-synthetic analogue, was an early success in improving aqueous solubility and efficacy. nih.gov
Table 1: Examples of Targeting Ligands for Paclitaxel Analogues
| Ligand Type | Target Receptor | Rationale | Reference |
|---|---|---|---|
| Folic Acid | Folate Receptor-α (FR-α) | Overexpressed on various cancer cells (e.g., breast, ovarian, lung). | mdpi.com |
| Peptides (e.g., BBN[7-13]) | Bombesin/Gastrin-Releasing Peptide (BBN/GRP) Receptor | Overexpressed in cancers such as non-small cell lung cancer. | figshare.com |
| Glucosamine | Glucose Transporters (GLUT) | Cancer cells exhibit high glucose uptake. | nih.gov |
| Galactose | Asialoglycoprotein Receptor (ASGP-R) | Specific targeting for hepatocellular carcinoma. | nih.gov |
Application of Advanced Synthetic Techniques for Complex and Multifunctional Conjugates
The synthesis of advanced paclitaxel conjugates requires sophisticated chemical techniques to link the hydrophobic drug to various functional moieties, such as polymers, targeting ligands, and imaging agents. The 2'-hydroxyl group of paclitaxel is a common and reactive site for these conjugations. iiarjournals.orgnih.gov
Advanced polymerization and bioconjugation methods are central to this effort. "Click chemistry," such as the azide-alkyne cycloaddition, provides a highly efficient and specific method for linking different molecules. buffalo.edu This technique was used to create a multifunctional biodegradable brush polymer-drug conjugate for co-delivering paclitaxel and gemcitabine (B846). buffalo.edu Another key technique is the Atherton-Todd reaction, which can be used to form a covalent bond between the 2'-hydroxyl group of paclitaxel and H-phosphonate groups on a polymer backbone, creating a polyphosphoester-based delivery system. iiarjournals.org
Researchers are also designing complex, self-assembling systems. Amphiphilic telodendrimers, consisting of polyethylene (B3416737) glycol (PEG) and dendritic oligo-cholic acid, can self-assemble into stable micelles that encapsulate paclitaxel, offering high drug-loading capacity. acs.org These advanced synthetic approaches enable the creation of multifunctional nanomedicines that can combine therapeutic delivery with other functionalities, like controlled release and in vivo imaging. nih.govbuffalo.edu
Exploration of Novel Biological Targets for Modified Taxoids Beyond Tubulin
While the primary mechanism of paclitaxel involves the stabilization of microtubules, leading to mitotic arrest, its effectiveness against slow-growing solid tumors suggests that other biological targets may be involved. mdpi.comslq.qld.gov.au Future research is aimed at identifying and modulating these alternative pathways.
The mitotic spindle is a complex structure involving more than just microtubules. Novel antimitotic agents are being developed to target other key components, such as mitotic kinases and kinesins. nih.gov These non-microtubule targets offer the potential to overcome resistance mechanisms that have developed against traditional taxanes and may lead to fewer side effects associated with microtubule disruption in healthy cells. nih.gov
Furthermore, microtubule dysfunction is a pathological feature in certain neurodegenerative diseases. mdpi.com This has opened up the possibility of repurposing microtubule-targeting agents, including modified taxoids, for applications beyond oncology. Research is exploring how these agents might be used in conditions like Alzheimer's and Parkinson's disease. mdpi.com The challenge lies in designing analogues that can cross the blood-brain barrier and exert their effects with high specificity. mdpi.com
Table 2: Potential Non-Tubulin Targets for Novel Antimitotic Agents
| Target Class | Specific Examples | Therapeutic Rationale | Reference |
|---|---|---|---|
| Mitotic Kinases | Polo-like kinases, Aurora kinases | Essential for spindle assembly and chromosome segregation. | nih.gov |
| Kinesins | Eg5 (KSP) | Motor proteins crucial for establishing the bipolar mitotic spindle. | nih.gov |
| Signaling Pathways | Oncogenic signaling cascades | May be modulated by taxoids, affecting cell survival and proliferation. | slq.qld.gov.au |
| Tumor Microtubes | Connexin 43, TTYH1 | Involved in glioma cell interconnection, survival, and resistance. | mdpi.com |
Integration of Omics Data for Comprehensive Understanding of Analogue Mechanisms of Action
To fully elucidate how paclitaxel analogues function at a molecular level, researchers are turning to multi-omics approaches. nih.gov The integration of data from genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the cellular response to these drugs, revealing complex biological networks and identifying new biomarkers for drug sensitivity and resistance. nih.govfrontiersin.org
For example, a combined proteomics and metabolomics analysis of head and neck cancer cells treated with paclitaxel-loaded nanoparticles revealed unique molecular signatures. nih.gov This integrated approach showed that the nanoparticle formulation exacerbated specific changes induced by the free drug, leading to an accelerated apoptotic process. nih.gov Such studies offer deep insights that are not achievable with a single omics data type alone. nih.gov
Computational algorithms and machine learning are being developed to analyze these large, complex datasets. nih.govfrontiersin.org By identifying correlations across different omics layers, researchers can map the intricate regulatory pathways affected by paclitaxel analogues, leading to a more comprehensive understanding of their mechanisms of action and facilitating the rational design of more effective therapies. frontiersin.org
Design of Multi-Modal Research Probes for Advanced In Vitro and In Vivo Imaging Applications
To better visualize drug delivery, biodistribution, and therapeutic efficacy in real-time, there is a growing interest in developing multi-modal imaging probes. nih.govbuffalo.edu These probes combine multiple imaging modalities into a single agent, leveraging the strengths of each technique. researchgate.net For instance, the high sensitivity of Positron Emission Tomography (PET) can be combined with the high spatial resolution of Magnetic Resonance Imaging (MRI). nih.gov
Nanotechnology plays a crucial role in the design of these probes. researchgate.net Paclitaxel can be conjugated to or encapsulated within nanoparticles that also carry imaging agents. A biodegradable brush polymer-drug conjugate has been developed that not only co-delivers paclitaxel and gemcitabine but also includes a cyanine5.5 fluorescent probe for near-infrared imaging. buffalo.edu Other systems have incorporated superparamagnetic iron oxide nanoparticles (SPIONs) for MRI tracking of cells or drug carriers. nih.gov
The development of these "hypermodal" agents, which are detectable by three or more imaging techniques (e.g., MRI/PET/Optical), allows for a comprehensive analysis of drug behavior from the cellular level to the whole-body level. buffalo.edu This enables researchers to track physiological events, analyze treatment efficacy, and gain unprecedented insights into the in vivo fate of paclitaxel analogues. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
